Cas no 1182267-85-1 (2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid)

2-{(tert-Butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-chlorophenyl substituent. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The 2-chlorophenyl moiety introduces steric and electronic effects, which can influence reactivity and binding properties in target molecules. This compound is particularly useful as an intermediate in the synthesis of modified peptides or small-molecule inhibitors, where controlled functionalization is required. Its structural features allow for versatile modifications while maintaining compatibility with standard coupling reagents and protecting group strategies.
2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid structure
1182267-85-1 structure
Product name:2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid
CAS No:1182267-85-1
MF:C14H18ClNO4
MW:299.750023365021
CID:5843161
PubChem ID:39422828

2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid Chemical and Physical Properties

Names and Identifiers

    • N-Boc-2-chlorobenzyl-glycine
    • N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine
    • Glycine, N-[(2-chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-
    • 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid
    • 2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
    • EN300-1071555
    • 1182267-85-1
    • F80327
    • N-(TERT-BUTOXYCARBONYL)-N-(2-CHLOROBENZYL)GLYCINE
    • Inchi: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18)
    • InChI Key: MQGHXPHJYOPXDU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CN(CC1=CC=CC=C1Cl)C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 299.0924357g/mol
  • Monoisotopic Mass: 299.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.256±0.06 g/cm3(Predicted)
  • Boiling Point: 435.7±38.0 °C(Predicted)
  • pka: 3.91±0.10(Predicted)

2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071555-2.5g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1 95%
2.5g
$923.0 2023-10-28
Enamine
EN300-1071555-10.0g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1
10g
$2884.0 2023-05-26
Enamine
EN300-1071555-1g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1 95%
1g
$470.0 2023-10-28
Enamine
EN300-1071555-10g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1 95%
10g
$2024.0 2023-10-28
1PlusChem
1P01JLXB-1g
N-Boc-2-chlorobenzyl-glycine
1182267-85-1 97%
1g
$278.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1705243-1g
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine
1182267-85-1 98%
1g
¥6470.00 2024-08-09
Enamine
EN300-1071555-1.0g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1
1g
$671.0 2023-05-26
Enamine
EN300-1071555-0.05g
2-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}acetic acid
1182267-85-1 95%
0.05g
$395.0 2023-10-28
Aaron
AR01JM5N-500mg
N-Boc-2-chlorobenzyl-glycine
1182267-85-1 97%
500mg
$214.00 2025-02-13
1PlusChem
1P01JLXB-250mg
N-Boc-2-chlorobenzyl-glycine
1182267-85-1 97%
250mg
$135.00 2023-12-26

Additional information on 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid

Introduction to 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid (CAS No. 1182267-85-1)

2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid (CAS No. 1182267-85-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-(o-Cl-Phe)-Gly-OH, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and other bioactive molecules. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutic agents.

The chemical structure of 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid consists of a tert-butoxycarbonyl (Boc) protecting group, a 2-chlorophenyl substituent, and an amino acid backbone. The Boc group is widely used in organic synthesis to protect the amino functionality, ensuring that it remains unreactive during subsequent synthetic steps. This protection strategy is crucial for maintaining the integrity of the molecule during complex multi-step syntheses.

The presence of the 2-chlorophenyl substituent imparts additional functionality to the molecule, enhancing its potential for use in various biological systems. Chlorinated aromatic compounds are known for their ability to interact with specific biological targets, making them valuable in the design of drugs with high selectivity and potency. The combination of these features in 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid makes it an attractive candidate for use in the development of new pharmaceuticals.

In recent years, significant advancements have been made in understanding the biological activity and potential therapeutic applications of compounds like 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid. Research has shown that this compound can be effectively incorporated into peptides and small molecules designed to target specific receptors or enzymes involved in various diseases. For example, studies have demonstrated its utility in the development of inhibitors for proteases, kinases, and other key enzymes implicated in cancer, neurodegenerative disorders, and inflammatory conditions.

The synthesis of 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid typically involves several well-established synthetic routes. One common approach involves the reaction of tert-butyl chloroformate with 2-chlorophenylglycine to form the protected amino acid derivative. This reaction is typically carried out under mild conditions to ensure high yields and purity. The resulting product can then be further modified or incorporated into more complex molecular structures as needed.

In addition to its use in pharmaceutical research, 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid has also found applications in other areas of chemistry and biology. For instance, it can be used as a starting material for the synthesis of fluorescent probes and imaging agents, which are essential tools in cell biology and biochemistry. The ability to introduce specific functional groups into these molecules allows researchers to study cellular processes with high spatial and temporal resolution.

The safety and handling of 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood.

In conclusion, 2-{(tert-butoxy)carbonyl(2-chlorophenyl)methylamino}acetic acid (CAS No. 1182267-85-1) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an essential building block for the synthesis of bioactive molecules, including peptides and small-molecule inhibitors. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in the development of novel therapeutic agents.

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